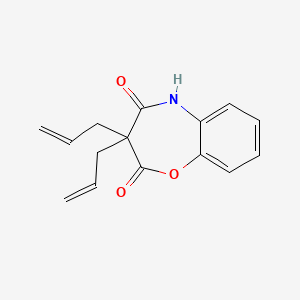![molecular formula C10H11ClFNO3 B14476068 Methyl [3-chloro-4-(2-fluoroethoxy)phenyl]carbamate CAS No. 65617-92-7](/img/structure/B14476068.png)
Methyl [3-chloro-4-(2-fluoroethoxy)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [3-chloro-4-(2-fluoroethoxy)phenyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical research. This particular compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [3-chloro-4-(2-fluoroethoxy)phenyl]carbamate typically involves the reaction of 3-chloro-4-(2-fluoroethoxy)phenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The process may involve the use of catalysts and solvents to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl [3-chloro-4-(2-fluoroethoxy)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic oxides, while reduction may produce corresponding amines or alcohols.
Aplicaciones Científicas De Investigación
Methyl [3-chloro-4-(2-fluoroethoxy)phenyl]carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl [3-chloro-4-(2-fluoroethoxy)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Methyl carbamate: A simpler carbamate ester with similar chemical properties but lacking the chloro and fluoro substituents.
Ethyl [3-chloro-4-(2-fluoroethoxy)phenyl]carbamate: Similar structure with an ethyl group instead of a methyl group.
Phenyl carbamate: Another related compound with a phenyl group instead of a methyl group.
Uniqueness
Methyl [3-chloro-4-(2-fluoroethoxy)phenyl]carbamate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. These substituents impart distinct chemical and biological properties, making the compound valuable for specific research and industrial applications.
Propiedades
Número CAS |
65617-92-7 |
|---|---|
Fórmula molecular |
C10H11ClFNO3 |
Peso molecular |
247.65 g/mol |
Nombre IUPAC |
methyl N-[3-chloro-4-(2-fluoroethoxy)phenyl]carbamate |
InChI |
InChI=1S/C10H11ClFNO3/c1-15-10(14)13-7-2-3-9(8(11)6-7)16-5-4-12/h2-3,6H,4-5H2,1H3,(H,13,14) |
Clave InChI |
BDKQXTGNLAXSHI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NC1=CC(=C(C=C1)OCCF)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-1,5-diphenyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one](/img/structure/B14475990.png)
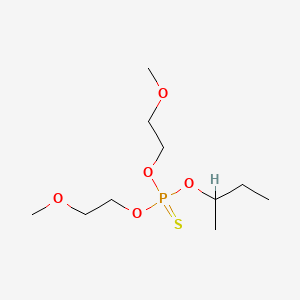
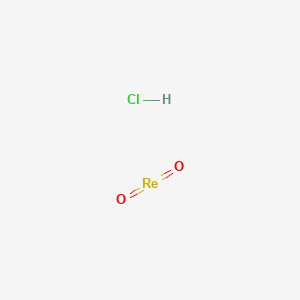
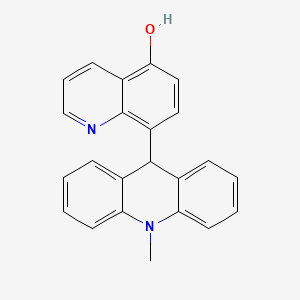


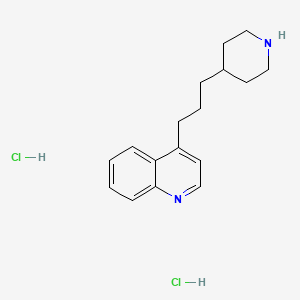
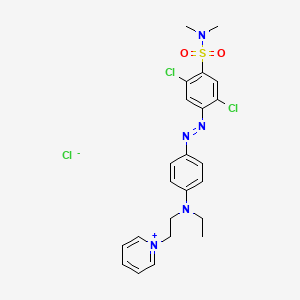
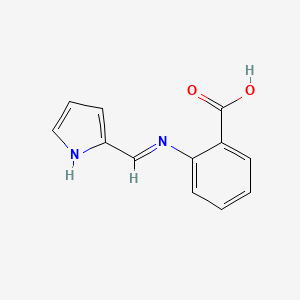
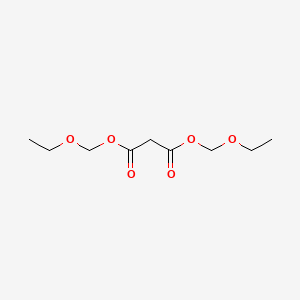
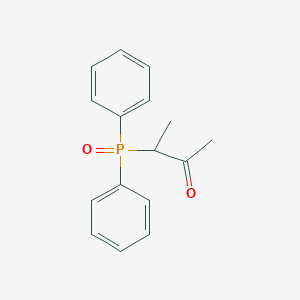
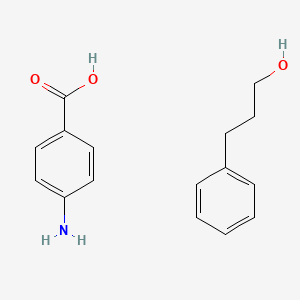
![2-(chloromethyl)oxirane;N',N'-dimethylpropane-1,3-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-tetradecyloxirane](/img/structure/B14476070.png)
